Sodium prasterone sulfate

Catalog No.
S654962
CAS No.
1099-87-2
M.F
C19H28NaO5S
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium prasterone sulfate

CAS Number

1099-87-2

Product Name

Sodium prasterone sulfate

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C19H28NaO5S

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

LCLCCCKZRQRRTC-ZJTJBYBXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

Synonyms

DHA-S;DHEAS;NSC 72822

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na]

Ageing and age-related diseases:

  • SPS levels naturally decline with age, leading some researchers to investigate its potential as a therapeutic intervention for age-related conditions. Studies have explored its effects on various aspects of aging, including cognitive function, bone health, and cardiovascular health. However, the results remain inconclusive, and large-scale clinical trials are needed to establish any definitive benefits or risks [].

Sexual health and function:

  • Given its role in sex hormone production, SPS is being investigated for its potential benefits in improving sexual function and addressing various sexual dysfunctions. Studies have examined its effects in both men and women, particularly regarding symptoms like decreased libido and vaginal atrophy in postmenopausal women []. While some studies show promising results, further research is needed to confirm its efficacy and safety for these purposes.

Body composition and metabolic health:

  • SPS may play a role in regulating body composition and metabolism. Research has explored its potential effects on weight management, insulin sensitivity, and even athletic performance. However, the evidence is currently conflicting, and more rigorous studies are needed to understand its specific effects in these areas [].

Other potential applications:

  • Researchers are also investigating the potential benefits of SPS in various other areas, including immune function, depression, and neurodegenerative diseases. However, these investigations are mostly in the pre-clinical stage, and further research is needed to determine its potential therapeutic value in these settings.

Sodium prasterone sulfate, also known as sodium dehydroepiandrosterone sulfate, is the sodium salt of prasterone sulfate, which is a naturally occurring steroid hormone. It is primarily recognized as a prohormone for dehydroepiandrosterone, and by extension, androgens and estrogens. The compound is characterized by its chemical formula C19H27NaO5S\text{C}_{19}\text{H}_{27}\text{NaO}_5\text{S} and has a molar mass of approximately 390.47 g/mol. Sodium prasterone sulfate plays a significant role in various physiological processes and is utilized in medical applications, particularly in obstetrics for inducing labor by promoting cervical ripening and dilation during childbirth .

Sodium prasterone sulfate undergoes various chemical transformations, primarily through hydrolysis and sulfation reactions. It can be converted back to dehydroepiandrosterone through the action of steroid sulfatase enzymes, which cleave the sulfate group from the steroid. This conversion is crucial as it allows the body to utilize dehydroepiandrosterone for further hormonal synthesis or metabolic processes. Additionally, sodium prasterone sulfate can participate in sulfation reactions, where it may act as a substrate for sulfotransferase enzymes, leading to the formation of other sulfate esters .

Sodium prasterone sulfate exhibits several biological activities. As a prohormone, it serves as a reservoir for dehydroepiandrosterone, which is involved in the synthesis of sex hormones such as testosterone and estradiol. The compound also functions as a neurosteroid, influencing neuronal activity and potentially affecting mood and cognitive functions. Its role in enhancing cervical ripening makes it particularly relevant in obstetric medicine .

The synthesis of sodium prasterone sulfate typically involves the sulfation of dehydroepiandrosterone using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. This process can be performed under controlled conditions to ensure high yield and purity of the final product. Alternative methods may include enzymatic sulfation using specific sulfotransferase enzymes that facilitate the addition of sulfate groups to steroid molecules .

Sodium prasterone sulfate is primarily used in medical settings for:

  • Labor induction: It is administered to promote cervical ripening in pregnant women experiencing insufficient cervical dilation.
  • Hormonal therapy: Due to its role as a prohormone, it may be explored in therapies aimed at restoring hormonal balance in individuals with deficiencies .

Additionally, its neurosteroid properties suggest potential applications in treating mood disorders or cognitive impairments.

Studies have shown that sodium prasterone sulfate may interact with various medications and biological systems. For instance, it has been noted to decrease the excretion rate of indocyanine green acid form, potentially leading to elevated serum levels of this compound. This interaction emphasizes the importance of monitoring patients receiving sodium prasterone sulfate alongside other medications to avoid adverse effects .

Sodium prasterone sulfate shares structural and functional similarities with several other steroid compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
DehydroepiandrosteroneC19H28O2Precursor to androgens; shorter half-life compared to sodium salt
Dehydroepiandrosterone sulfateC19H28O5SDirectly related; serves as an endogenous source of sodium prasterone sulfate
EstradiolC18H24O2A potent estrogen; derived from dehydroepiandrosterone metabolism
TestosteroneC19H28O2Major androgen; synthesized from dehydroepiandrosterone

The uniqueness of sodium prasterone sulfate lies in its specific role as a sodium salt that enhances solubility and bioavailability compared to its parent compound, dehydroepiandrosterone. Its application in obstetrics further distinguishes it from other steroids that may not have such targeted uses .

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

391.15551444 g/mol

Monoisotopic Mass

391.15551444 g/mol

Heavy Atom Count

26

Appearance

Powder

UNII

B9840IHU4T

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in asthma and burns and burn infections.

Mechanism of Action

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1099-87-2

Metabolism Metabolites

Dehydroepiandrosterone sulfate (DHEAS) is the sulfate ester of DHEA. This conversion is reversibly catalyzed by sulfotransferase (SULT2A1) primarily in the adrenals, the liver, and small intestine. DHEA sulfate can also be back-converted to DHEA through the action of steroid sulfatase. In the blood, most DHEA is found as DHEAS with levels that are about 300 times higher than those of free DHEA. Orally ingested DHEA is converted to its sulfate when passing through intestines and liver. DHEAS levels show no diurnal variation. In males and females, conversion of DHEAS to DHEA and then to testosterone requires the enzyme 17β-hydroxysteroid dehydrogenase.

Wikipedia

Dehydroepiandrosterone_sulfate
Prasterone_sulfate

Dates

Modify: 2023-08-15

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